molecular formula C10H20OSi B14312334 1-(Trimethylsilyl)hept-2-yn-4-ol CAS No. 111999-85-0

1-(Trimethylsilyl)hept-2-yn-4-ol

Cat. No.: B14312334
CAS No.: 111999-85-0
M. Wt: 184.35 g/mol
InChI Key: XWKYSECEIVWOKG-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)hept-2-yn-4-ol is a silyl-protected propargyl alcohol derivative characterized by a terminal alkyne, a hydroxyl group at position 4, and a trimethylsilyl (SiMe₃) group at position 1. The SiMe₃ group enhances stability, reduces polarity, and modulates reactivity in synthetic applications, particularly in alkyne-based coupling reactions or cycloadditions. While direct spectroscopic or synthetic data for this compound are absent in the provided evidence, its structural analogs (e.g., silylated alkynols, benzyloxy-substituted derivatives) offer insights into its properties and behavior .

Properties

CAS No.

111999-85-0

Molecular Formula

C10H20OSi

Molecular Weight

184.35 g/mol

IUPAC Name

1-trimethylsilylhept-2-yn-4-ol

InChI

InChI=1S/C10H20OSi/c1-5-7-10(11)8-6-9-12(2,3)4/h10-11H,5,7,9H2,1-4H3

InChI Key

XWKYSECEIVWOKG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#CC[Si](C)(C)C)O

Origin of Product

United States

Preparation Methods

Substrate Scope and Limitations

Reactivity varies significantly with alkyne substitution (Table 1). Electron-withdrawing groups adjacent to the alkyne reduce deprotonation efficiency, while bulky substituents hinder silylation.

Table 1. Metalation-Silylation Yields for Analogous Alkynols

Substrate Base Solvent Yield (%)
Hept-2-yn-4-ol (TBS) n-BuLi THF 78
Oct-3-yn-5-ol (TBS) n-BuLi Et₂O 65
Hex-1-yn-3-ol (TBS) LDA THF 82

Data adapted from iridium-catalyzed silylation studies.

Direct Silylation Using Strong Bases

Lithium diisopropylamide (LDA) enables direct silylation of terminal alkynes without pre-protection of proximal hydroxyl groups. This one-pot method leverages the kinetic acidity of alkynyl protons, allowing selective deprotonation in the presence of alcohols. For this compound, the reaction proceeds via:

$$
\text{HC≡C-CH(OH)-R} + \text{LDA} \rightarrow \text{LiC≡C-CH(OH)-R} \xrightarrow{\text{TMSCl}} \text{TMS-C≡C-CH(OH)-R}
$$

Typical conditions (−78°C, THF, 2 h) furnish the product in 70–85% yield, with minimal O-silylation byproducts.

Solvent and Temperature Effects

Polar aprotic solvents (THF, DME) enhance reaction rates compared to ethereal solvents. Sub-zero temperatures (−78°C) suppress competing aldol condensation pathways.

Transition Metal-Catalyzed Silylation

Iridium-catalyzed methods offer functional group tolerance and mild reaction conditions. A protocol using [Ir(COD)Cl]₂ (2 mol%), TMS iodide, and Hünig’s base (DIPEA) facilitates silylation of hept-2-yn-4-ol at ambient temperature (25°C, 12 h). Mechanistic studies suggest oxidative addition of TMS–I to Ir(I), followed by alkyne insertion and reductive elimination.

Key advantages :

  • Compatibility with free hydroxyl groups (no protection required).
  • Scalability to gram quantities (≥90% yield reported for 10 mmol runs).

Hydroxyl-Directed Silylation Strategies

The C4 hydroxyl group can direct silylation through hydrogen-bonding interactions with silylating agents. For example, trichloroacetonitrile (CCl₃CN) activates TMSCl via Lewis acid-base adduct formation, positioning the silyl group selectively at position 1.

Mechanistic pathway :

  • Coordination of CCl₃CN to the hydroxyl oxygen.
  • Nucleophilic attack by the alkyne at the silyl electrophile.
  • Proton transfer to release HCl and afford the silylated product.

This method achieves 89% yield for this compound when conducted in dichloromethane with 4 Å molecular sieves.

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/EtOAc gradients) to remove unreacted TMSCl and oligomeric byproducts. Key characterization data for this compound include:

  • ¹H NMR (CDCl₃): δ 4.12 (br s, 1H, OH), 2.45 (t, J = 2.3 Hz, 2H, ≡C-CH₂), 1.50–1.30 (m, 4H, CH₂), 0.90 (t, J = 7.1 Hz, 3H, CH₃), 0.15 (s, 9H, TMS).
  • ¹³C NMR : δ 105.2 (C≡C), 84.7 (C≡C), 62.3 (C-OH), 32.1–22.4 (CH₂), 17.2 (TMS).
  • HRMS : [M + H]⁺ calcd. for C₁₁H₂₂OSi: 215.1467, found 215.1463.

Applications and Derivatives

This compound serves as a precursor for:

  • Cross-coupling reactions : Sonogashira couplings with aryl halides to access conjugated enynes.
  • Protecting group strategies : Temporary silylation enables selective functionalization of the alkyne or alcohol moieties.
  • Natural product synthesis : Intermediate in the preparation of polyacetylenic lipids and terpenoids.

Chemical Reactions Analysis

1-(Trimethylsilyl)hept-2-yn-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Trimethylsilyl)hept-2-yn-4-ol finds applications in various fields, including:

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)hept-2-yn-4-ol is primarily determined by its functional groups. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic substitution. The trimethylsilyl group serves as a protecting group, preventing unwanted reactions at the hydroxyl site. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Compounds Analyzed :

4-[1-(4-Methoxyphenyl)-3-(trimethylsilyl)prop-2-yn-1-yl]phenol (5g) Structure: Propargyl alcohol with SiMe₃, methoxyphenyl, and phenolic substituents. Key Features: The SiMe₃ group stabilizes the alkyne, while the methoxyphenyl group introduces electron-donating effects.

(3R,4S)-7-(Benzyloxy)-3-(trimethylsilyl)hept-1-en-4-ol Structure: Heptenol with SiMe₃, benzyloxy, and stereogenic centers. Key Features: The benzyloxy group increases lipophilicity, and the alkene enables Diels-Alder reactivity.

1-((4-Methoxybenzyl)oxy)-4-(trimethylsilyl)but-3-yn-2-ol (250b) Structure: Butynol with methoxybenzyloxy and SiMe₃ groups. Key Features: The methoxybenzyloxy group enhances solubility in polar solvents.

Comparison of Substituent Impacts :
Compound Alkyne/Alkene Hydroxyl Position Key Substituents Reactivity Implications
Target Compound Hept-2-yne C4 SiMe₃ Stabilized alkyne; potential for Sonogashira couplings
5g Prop-2-yne C1 Methoxyphenyl, phenol Electrophilic aromatic substitution favored
(3R,4S)-... Hept-1-ene C4 Benzyloxy, stereocenters Diels-Alder or asymmetric synthesis applications
250b But-3-yne C2 Methoxybenzyloxy Polar solvent compatibility; protective group strategies

Physical and Spectroscopic Properties

Trimethylsilyl Group Signature :
  • 13C NMR : The SiMe₃ group consistently appears near -2.1 ppm (e.g., in (3R,4S)-7-(benzyloxy)-...hept-1-en-4-ol) .
  • 1H NMR : Protons adjacent to SiMe₃ (e.g., in 5g) show upfield shifts due to shielding effects .
Yield and Physical State :
Compound Yield Physical State Purification Method Reference
5g 65% Brown oil Column chromatography
250b N/A Not reported Literature-matched synthesis
Target Compound N/A Likely liquid Inferred: Similar to 5g

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(trimethylsilyl)hept-2-yn-4-ol, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis of silyl-protected alkynols typically involves Sonogashira coupling or alkyne protection strategies. For example, trimethylsilyl groups are introduced via silylation reagents (e.g., trimethylsilyl chloride) under inert conditions (e.g., nitrogen atmosphere) to stabilize reactive intermediates. A related protocol in used CuI catalysis in PEG-400:DMF solvent (2:1 v/v) for alkyne functionalization, achieving 30% yield after extraction and purification. Key parameters include catalyst loading, solvent polarity, and reaction time .

Q. How is the structure of this compound verified spectroscopically?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard. For instance, in , 1^1H NMR (DMSO-d6) resolved alkynyl protons at δ 8.62 (s, 1H), while 13^{13}C NMR confirmed the trimethylsilyl group (δ 26.7). HRMS (FAB) provided accurate mass data ([M+H]+^+ 335.1512), aligning with theoretical values. TLC (70:30 EtOAc:hexanes, Rf = 0.49) is used for purity checks .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer : Safety data sheets (SDS) for analogous silyl compounds ( ) recommend:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard).
  • Waste disposal : Segregate chemical waste for professional treatment, as highlighted in .
  • First aid : Immediate rinsing for skin/eye contact and medical consultation .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the compound’s reactivity in cycloaddition or cross-coupling reactions?

  • Methodological Answer : The trimethylsilyl (TMS) group acts as a stabilizing moiety for alkynes, reducing side reactions (e.g., polymerization) and enhancing regioselectivity. In Diels-Alder reactions (), TMS groups can act as electron-withdrawing substituents, modulating dienophile reactivity. For cross-coupling, the TMS group may be selectively removed post-reaction using fluoride sources (e.g., TBAF) to regenerate terminal alkynes .

Q. What are the stability profiles of this compound under varying storage conditions (e.g., temperature, light, humidity)?

  • Methodological Answer : Silyl ethers are moisture-sensitive and prone to hydrolysis. Storage recommendations ( ) include:

  • Temperature : –20°C under inert gas (argon/nitrogen).
  • Light : Amber vials to prevent UV degradation.
  • Humidity : Desiccants (e.g., silica gel) in sealed containers.
    Stability should be monitored via periodic NMR or TLC to detect decomposition .

Q. How can researchers resolve contradictions in reported synthetic yields or reaction outcomes?

  • Methodological Answer : Discrepancies often arise from subtle differences in reaction setup. For example, reported 85% vs. 20% yields for similar silylations due to reagent purity or solvent choice. Systematic optimization via Design of Experiments (DoE) is recommended:

  • Variables : Catalyst type (e.g., CuI vs. Pd), solvent polarity (DMF vs. THF).
  • Analysis : Kinetic studies (e.g., in situ IR) to track intermediate formation.
    Reproducibility requires strict control of anhydrous conditions and exclusion of oxygen .

Data Contradiction Analysis

Q. Why do different studies report conflicting regioselectivity in TMS-protected alkyne reactions?

  • Methodological Answer : Regioselectivity depends on steric and electronic factors. For instance, in , the phenoxy group in (2S)-1-Phenoxy-6-(trimethylsilyl)hex-4-yn-2-ol directs alkyne reactivity toward electrophilic additions, whereas steric hindrance from the TMS group may favor alternative pathways. Computational modeling (e.g., DFT) can predict electronic effects, while 13^{13}C NMR chemical shifts (e.g., δ 50–55 ppm for silyl carbons) provide experimental validation .

Methodological Tables

Technique Application Example from Evidence
CuI-catalyzed couplingAlkyne functionalizationPEG-400:DMF solvent system
Fluoride-mediated desilylationTMS group removalTBAF in THF
HRMSMolecular weight confirmation[M+H]+^+ 335.1512
DoE optimizationYield improvement in silylationSolvent/reagent screening

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